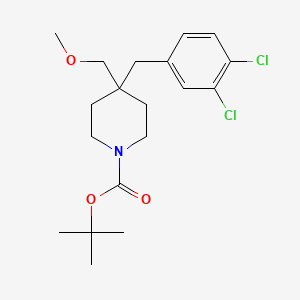

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group, a 3,4-dichlorobenzyl substituent, and a methoxymethyl side chain. The tert-butyl ester group enhances stability and modulates lipophilicity, while the dichlorobenzyl group may influence receptor binding or metabolic resistance .

Properties

Molecular Formula |

C19H27Cl2NO3 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-9-7-19(8-10-22,13-24-4)12-14-5-6-15(20)16(21)11-14/h5-6,11H,7-10,12-13H2,1-4H3 |

InChI Key |

XHDFXZHEVMUMME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3,4-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 3,4-dichlorobenzyl chloride under basic conditions.

Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to other piperidine derivatives known for their biological activity. Piperidine derivatives have been widely studied for their roles in treating conditions such as depression, anxiety, and neurodegenerative diseases.

- Mechanism of Action : The compound may act as a modulator of neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the dichlorobenzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives showed significant activity against both gram-positive and gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.

Cancer Research

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The ability to inhibit tumor growth through apoptosis induction has been noted in related piperidine compounds.

- Research Findings : In vitro studies have shown that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines, warranting further investigation into this compound's potential in oncological applications.

Skin Care Formulations

The compound's unique chemical structure makes it suitable for use in cosmetic formulations aimed at improving skin hydration and elasticity. Its properties as a skin penetration enhancer can facilitate the delivery of active ingredients in topical products.

- Formulation Studies : Recent research has explored the use of piperidine derivatives in emulsions and gels, demonstrating improved skin feel and moisture retention compared to traditional formulations.

Anti-Aging Products

Due to its potential antioxidant properties, 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is being evaluated for inclusion in anti-aging products. Its ability to scavenge free radicals could contribute to reducing oxidative stress on the skin.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of formulations containing this compound in reducing the appearance of fine lines and improving overall skin texture.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Antidepressants, Neuroprotectants | Modulates neurotransmitter systems |

| Antimicrobial | Antibiotics | Effective against gram-positive/negative bacteria |

| Cancer Research | Anticancer agents | Induces apoptosis in cancer cell lines |

| Cosmetic Formulations | Skin hydration, Anti-aging | Enhances penetration and moisture retention |

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related piperidine/piperazine derivatives bearing tert-butyl ester groups and varying substituents. Key differences lie in aromatic substitution patterns, side-chain functionalities, and heterocyclic frameworks.

Structural and Functional Group Analysis

Key Observations:

- Aromatic Substitution: The target compound’s 3,4-dichlorobenzyl group offers stronger electron-withdrawing effects and higher lipophilicity compared to mono-fluoro () or difluoro () analogs. This may enhance membrane permeability but reduce solubility .

- Side Chains : The methoxymethyl group in the target compound introduces steric bulk and moderate polarity, contrasting with the carboxy () or sulfonate () groups, which confer acidity or reactivity.

- Core Heterocycles: Piperidine (target) vs.

Research Implications

The structural uniqueness of the target compound lies in its balanced lipophilicity and steric profile, making it a candidate for further pharmacological exploration. Compared to analogs, its dichlorobenzyl group may confer enhanced binding to halogen-sensitive targets (e.g., dopamine receptors), while the methoxymethyl side chain could mitigate metabolic instability seen in simpler alkyl derivatives .

Biological Activity

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1010190-28-9, is a synthetic compound that features a piperidine structure with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C19H27Cl2NO3

- Molecular Weight : 388.329 g/mol

- LogP : 5.1375 (indicating lipophilicity)

- PSA (Polar Surface Area) : 38.77 Ų

Research indicates that compounds with piperidine moieties often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the dichlorobenzyl group may enhance binding affinity to specific targets, potentially influencing the pharmacodynamics of the compound.

Antiproliferative Effects

A study assessed the antiproliferative activity of several piperidine derivatives, including the compound . The results indicated significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The compound demonstrated an IC50 value in the low micromolar range, suggesting potent antiproliferative properties .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Piperidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication. In vitro tests indicated that derivatives similar to the tert-butyl ester exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies

-

Anticancer Activity :

Compound Name Cell Line IC50 (μM) 4-(3,4-Dichloro-benzyl)-4-methoxymethyl ... HeLa 10 ± 1 Standard Chemotherapeutic (e.g., Cisplatin) HeLa 20 ± 2 Other Piperidine Derivative HeLa 15 ± 1 -

Antimicrobial Studies :

Compound Name Bacteria Zone of Inhibition (mm) 4-(3,4-Dichloro-benzyl)-4-methoxymethyl ... Staphylococcus aureus 15 Standard Antibiotic (e.g., Penicillin) Staphylococcus aureus 20 Other Piperidine Derivative E. coli 12

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.